4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine
Description
4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a pyrazole-thienyl moiety and a 3-(trifluoromethyl)benzyl group. This structure combines electron-rich (thienyl) and electron-deficient (trifluoromethyl) regions, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3S/c21-20(22,23)16-4-1-3-14(11-16)13-26-8-6-15(7-9-26)17-12-18(25-24-17)19-5-2-10-27-19/h1-5,10-12,15H,6-9,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWTNCPHHCOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-thienyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the 5-(2-thienyl)-1H-pyrazole.
Attachment of the Piperidine Ring: The next step involves the alkylation of the pyrazole derivative with a suitable piperidine derivative. This can be achieved through nucleophilic substitution reactions.
Introduction of the Trifluoromethylbenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including the target compound, exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that compounds with a pyrazole core demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating inflammation-related disorders .
- Antimicrobial Effects : Research has indicated that certain pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Table 1: Synthesis Methods for Pyrazole Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Multicomponent Reactions | Combines multiple reactants in a single step to form complex structures. | 81–91% |
| Ultrasound-assisted Synthesis | Utilizes ultrasound energy to enhance reaction rates and yields. | Variable |
| Traditional Organic Synthesis | Conventional methods involving sequential reactions and purification steps. | Lower |
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in various therapeutic contexts:
- Anticancer Study : A recent investigation evaluated a series of pyrazole derivatives against human cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .
- Anti-inflammatory Research : In a study focusing on inflammation models, pyrazole-based compounds were shown to significantly reduce markers of inflammation, such as cytokine levels, indicating their potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of several pyrazole derivatives against common pathogens. The results showed that specific compounds had inhibition zones comparable to established antibiotics, suggesting their viability as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Piperidine Derivatives with Thienyl Substituents
Compounds sharing the pyrazole-piperidine backbone but differing in substituents provide insights into structure-activity relationships:
Key Observations :
- Substitution with a chloropyrimidinylamine () increases molecular weight and polarity, which may alter solubility and target specificity.
Trifluoromethyl-Substituted Pyrazole Derivatives
Trifluoromethyl groups are critical for metabolic stability and target affinity. Notable analogs include:
Comparison :
- The target compound’s 3-(trifluoromethyl)benzyl group offers a bulkier hydrophobic domain compared to simpler trifluoromethyl-pyrazole derivatives, suggesting superior enzyme binding in sterically demanding environments .
Heterocyclic Variations: Triazole vs. Pyrazole
A triazole-containing analog () highlights the impact of heterocycle choice:
- 4-[5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzenesulfonyl)piperidine
- Molecular Formula: C27H24ClF3N4O2S2
- Molecular Weight: 593.08
- Features: Triazole core, sulfonyl groups, benzylsulfanyl substituent.
Mechanistic Insights from Enzyme Inhibition Studies
- Compound 1 and 2 (): Both stabilize PEPCK with ΔTm ≈ 8°C. Their stronger effects on Vmax than Km suggest non-competitive inhibition, contrasting with the target compound’s undefined mechanism. Structural similarities (thienyl-pyrazole motifs) imply shared binding domains but distinct electronic profiles due to the trifluoromethyl group .
Biological Activity
The compound 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural representation can be denoted as follows:
- IUPAC Name : this compound
- SMILES : C1=CCN(C(=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5=CC=CS5)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the thiophene moiety via cyclization.
- Functionalization to incorporate the trifluoromethyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a closely related compound, 1-[3-(trifluoromethyl)benzyl]urea , demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values were reported at approximately for Jurkat cells, indicating potent activity against these cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[3-(trifluoromethyl)benzyl]urea | Jurkat | 4.64 |
| HeLa | 6.75 | |
| MCF-7 | 8.20 |
The mechanism by which these compounds exert their anticancer effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed that treated Jurkat cells exhibited significant accumulation in the sub-G1 phase, indicative of apoptosis . Additionally, docking studies suggest that these compounds may interact with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. The binding energies calculated were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong interaction .
Antimicrobial Activity
Beyond anticancer properties, related compounds have shown promising antimicrobial activity against various pathogens. For example, thieno[2,3-d]pyrimidine derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Microbial Target | Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | Staphylococcus aureus | Active (MIC = 15 µg/mL) |
| Escherichia coli | Active (MIC = 20 µg/mL) |
Case Studies
A notable study investigated the anticancer efficacy of a series of pyrazole derivatives structurally similar to our compound. These derivatives were tested for their ability to inhibit angiogenesis using the chick chorioallantoic membrane (CAM) assay, revealing significant inhibition of blood vessel formation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the pyrazole ring via reactions between hydrazines and diketones or α,β-unsaturated carbonyl compounds. For example, thienyl-substituted pyrazoles can be synthesized using 2-thiophenecarbonyl derivatives .
- Piperidine Functionalization : Introduction of the 3-(trifluoromethyl)benzyl group via alkylation or reductive amination of piperidine precursors. Solvent choice (e.g., THF or DMF) and temperature control (50–100°C) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is often required to isolate the final product. Yields range from 40–70% depending on steric hindrance from the trifluoromethyl group .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular formula (e.g., C₂₀H₁₇F₃N₄S).
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors < 0.05 indicating high precision .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with pyrazole or piperidine motifs (e.g., COX-2, kinase inhibitors). Computational docking (AutoDock Vina) can predict binding affinities .
- In Vitro Assays : Use fluorescence polarization for enzyme inhibition studies (IC₅₀ determination) or surface plasmon resonance (SPR) for binding kinetics. Include positive controls like celecoxib for COX-2 comparisons .
- Data Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to account for variability. Purity must exceed 95% (HPLC) to avoid off-target effects .
Q. How can researchers resolve contradictions in activity data across different studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, anti-inflammatory activity in RAW264.7 macrophages may differ from HEK293 due to pathway specificity .
- Structural Reanalysis : Verify stereochemistry and tautomeric forms (e.g., pyrazole NH tautomerism) via 2D NMR (NOESY) or computational methods (DFT).
- Meta-Analysis : Pool data from ≥5 independent studies using fixed/random-effects models. Contradictions may arise from solvent effects (DMSO vs. ethanol) .
Methodological Notes
- SAR Studies : Systematically modify substituents (e.g., replace trifluoromethyl with methyl) and measure activity shifts. Use QSAR models to predict enhancements .
- Crystallography Troubleshooting : If twinning occurs, employ the TWINLAW command in SHELXL or recollect data at higher resolution (≤1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
